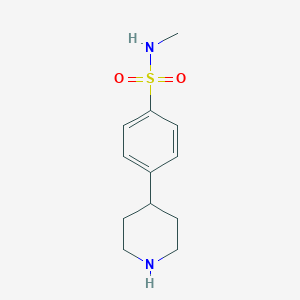

N-Methyl-4-piperidin-4-YL-benzenesulfonamide

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidin-4-YL-benzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

N-Methyl-4-piperidin-4-YL-benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines .

科学的研究の応用

Chemical Properties and Structure

N-Methyl-4-piperidin-4-YL-benzenesulfonamide has the molecular formula and a molecular weight of approximately 254.35 g/mol. The compound features a piperidine ring, which is known for its role in enhancing biological activity due to its ability to interact with various biological targets.

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a building block for synthesizing more complex pharmaceuticals. Its sulfonamide group is particularly useful in the development of drugs targeting bacterial infections and other diseases.

- The compound has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2, which plays a crucial role in cell cycle regulation and cancer progression .

-

Therapeutic Potential :

- Research indicates that derivatives of this compound exhibit promising activity against various cancer types by inducing cell cycle arrest and inhibiting tumor growth .

- Its application as an anti-cancer agent is supported by studies demonstrating that inhibition of CDK2 can restore sensitivity to existing cancer therapies, such as trastuzumab in HER2-positive breast cancer .

Biological Research Applications

-

Biochemical Studies :

- The compound's ability to modulate enzymatic activity makes it valuable in biochemical research. It can be used to study the mechanisms of enzyme inhibition and the effects of sulfonamide derivatives on biological systems.

- Interaction studies have shown that this compound interacts with various biological targets, making it a candidate for further investigation in drug discovery.

- Proteomics Research :

Synthetic Applications

- Synthetic Chemistry :

- This compound can be synthesized through various chemical reactions involving piperidine derivatives and sulfonyl chlorides. This versatility allows chemists to modify its structure for enhanced biological activity or to create analogs with different properties.

- The compound's unique structure enables the formation of diverse derivatives that can be tailored for specific applications in medicinal chemistry.

Case Study 1: Cancer Treatment

A study explored the efficacy of this compound derivatives as CDK2 inhibitors. The results demonstrated significant tumor growth inhibition in preclinical models, suggesting its potential as a therapeutic agent against various cancers.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of sulfonamide compounds found that this compound exhibited notable activity against several bacterial strains, highlighting its potential use in treating infections.

作用機序

The mechanism of action of N-Methyl-4-piperidin-4-YL-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways .

類似化合物との比較

Similar Compounds

- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)p

N-Methyl-4-piperidone: Another piperidine derivative with similar chemical properties but different applications.

生物活性

N-Methyl-4-piperidin-4-YL-benzenesulfonamide, also known as PMSA, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methyl group and a benzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 270.36 g/mol. The sulfonamide group is known for its role in various biological activities, particularly in antibacterial and anticancer properties.

Antitumor Activity

Recent studies have highlighted PMSA's potential as an antitumor agent. Research conducted at the Guangdong Medical University demonstrated that PMSA inhibits tumor cell proliferation and migration while inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Key findings include:

- Cell Proliferation Inhibition : PMSA significantly reduced the viability of various tumor cell lines as measured by MTT assays.

- Ferroptosis Induction : The compound increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations, indicating lipid peroxidation.

- Molecular Mechanism : PMSA was shown to target the KEAP1-NRF2-GPX4 axis, downregulating NRF2 and GPX4 expression, which are critical for cellular antioxidant defense .

Antibacterial Activity

PMSA also exhibits antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects through inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. Studies have indicated that PMSA maintains this mechanism, potentially making it effective against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10.5 |

| Escherichia coli | 9 |

| Bacillus subtilis | 8 |

These results suggest that PMSA could be developed as a broad-spectrum antibacterial agent .

Case Studies

- Tumor Cell Studies : In vitro studies conducted on human cancer cell lines demonstrated that PMSA effectively inhibited cell growth and induced apoptosis via ferroptosis pathways. The use of specific inhibitors like Fer-1 confirmed the role of ferroptosis in PMSA's mechanism of action .

- Antibacterial Efficacy : A comparative study involving PMSA against common pathogens showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's efficacy was enhanced when used in conjunction with cell-penetrating peptides, suggesting a synergistic effect that warrants further investigation .

特性

IUPAC Name |

N-methyl-4-piperidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-13-17(15,16)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIUYLMAURGKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622151 | |

| Record name | N-Methyl-4-(piperidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119737-34-7 | |

| Record name | N-Methyl-4-(piperidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。